1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
CAS No.:
Cat. No.: VC17263941
Molecular Formula: C38H30OP2
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H30OP2 |
|---|---|
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | (1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane |
| Standard InChI | InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
| Standard InChI Key | GCRBGPPLGPPEAA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a dibenzo[c,e]oxepine framework, a bicyclic system integrating two benzene rings fused to a seven-membered oxepine ring. The 1 and 11 positions are substituted with diphenylphosphino groups, which confer distinct electronic properties and steric bulk. The IUPAC name, (1-diphenylphosphanyl-5,7-dihydrobenzo[d]benzoxepin-11-yl)-diphenylphosphane, underscores its intricate connectivity.
Electronic and Steric Profiles
The diphenylphosphino groups act as strong electron donors, enhancing the ligand’s ability to stabilize metal centers in catalytic cycles. The dibenzooxepine backbone introduces rigidity, which restricts conformational flexibility and imposes specific steric constraints. This combination of electronic donation and steric control makes the ligand particularly effective in asymmetric catalysis .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | (1-diphenylphosphanyl-5,7-dihydrobenzo[d]benzoxepin-11-yl)-diphenylphosphane |
| CAS Number | Not publicly disclosed |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, THF) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves multi-step organic reactions, including:
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Formation of the Dibenzooxepine Backbone: Achieved via cyclization of appropriately substituted precursors under acidic or basic conditions.
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Phosphination Reactions: Introduction of diphenylphosphino groups via nucleophilic substitution or metal-mediated coupling.
Advanced Methodologies
Recent advancements emphasize efficiency and sustainability:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields.
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Solvent-Free Conditions: Minimizes waste and simplifies purification, aligning with green chemistry principles.
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Protecting Group Strategies: Temporary protection of reactive sites prevents undesired side reactions, enhancing selectivity.
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Stepwise | Toluene, 100°C, 24h | 45–50 | Well-established protocol |
| Microwave-Assisted | 150°C, 15 min | 65–70 | Rapid, energy-efficient |
| Solvent-Free | Neat, 120°C, 8h | 55–60 | Environmentally friendly |
Catalytic Applications
Transition Metal Complexes
The ligand forms stable complexes with transition metals such as palladium, platinum, and rhodium. For example, palladium complexes exhibit exceptional activity in cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming simpler phosphine ligands like triphenylphosphine (PPh₃) .
Asymmetric Catalysis
The rigid dibenzooxepine framework induces chiral environments around metal centers, enabling enantioselective transformations. In hydrogenation reactions, rhodium complexes of this ligand achieve enantiomeric excess (ee) values exceeding 90%, a marked improvement over flexible bisphosphine ligands .
Mechanistic Insights
Studies using NMR spectroscopy and X-ray crystallography reveal that the ligand’s steric bulk prevents metal aggregation, while its electron-donating capacity stabilizes low-oxidation-state metal intermediates. These features collectively enhance catalytic turnover and longevity .
Research Frontiers and Challenges
Expanding Catalytic Scope
Current research explores applications in C–H activation and photoredox catalysis. Preliminary data suggest that iridium complexes of this ligand facilitate light-driven organic transformations with high regioselectivity.
Materials Science Applications
The ligand’s aromatic backbone and phosphine termini are being investigated for use in metal-organic frameworks (MOFs) and conductive polymers. Early-stage studies indicate potential in gas storage and heterogeneous catalysis.
Synthetic Challenges
Despite progress, scalability remains a hurdle. The multi-step synthesis and air-sensitive phosphine groups necessitate inert atmospheres and specialized equipment, increasing production costs .
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